molecular formula C7H5N5O B12812877 N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide CAS No. 54385-50-1

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

Cat. No.: B12812877
CAS No.: 54385-50-1
M. Wt: 175.15 g/mol
InChI Key: MUSDWKSRVVKOTE-UHFFFAOYSA-N
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Description

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with cyano groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano groups or the pyrazole ring.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,5-dicyano-1H-pyrazol-3-yl)acetic acid, while reduction could produce N-(4,5-diamino-1H-pyrazol-3-yl)acetamide.

Scientific Research Applications

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and acetamide groups. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual cyano substitution on the pyrazole ring, which imparts distinct electronic properties and reactivity.

Properties

CAS No.

54385-50-1

Molecular Formula

C7H5N5O

Molecular Weight

175.15 g/mol

IUPAC Name

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C7H5N5O/c1-4(13)10-7-5(2-8)6(3-9)11-12-7/h1H3,(H2,10,11,12,13)

InChI Key

MUSDWKSRVVKOTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1C#N)C#N

Origin of Product

United States

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